Icapamespib - 1000999-96-1

Icapamespib

Catalog Number: EVT-3455010
CAS Number: 1000999-96-1
Molecular Formula: C19H23IN6O2S
Molecular Weight: 526.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Icapamespib, also known as PU-AD or PU-HZ151, is a small molecule compound that functions as a selective inhibitor of epichaperomes, which are protein complexes involved in neurodegenerative diseases. This compound is particularly noted for its ability to penetrate the blood-brain barrier, making it a promising candidate for treating conditions such as Alzheimer's disease and amyotrophic lateral sclerosis. Icapamespib specifically targets the conformationally altered heat shock protein 90 adenosine triphosphate binding site present in epichaperomes, while sparing normal cellular functions of this protein .

Source and Classification

Icapamespib is classified as a purine analogue, derived from modifications of purine structures to enhance its specificity and efficacy against epichaperomes. The compound has been synthesized through various chemical pathways involving purine scaffolds and is currently under investigation for its pharmacological properties and therapeutic potential in clinical settings .

Synthesis Analysis

Methods and Technical Details

The synthesis of Icapamespib involves multiple steps that include the formation of a purine scaffold followed by the introduction of specific functional groups. The general synthetic route can be outlined as follows:

  1. Formation of the Purine Scaffold: This initial step utilizes nucleophilic substitution and cyclization reactions to create the foundational structure of the compound.
  2. Introduction of Functional Groups: Various functional groups, such as iodobenzo[d][1,3]dioxol-5-yl and neopentylaminoethyl, are incorporated through substitution reactions.
  3. Final Assembly: The compound is assembled through coupling reactions, followed by purification techniques such as recrystallization and chromatography to achieve high purity levels.

Industrial production typically employs batch synthesis methods to optimize yield and ensure quality control throughout the process.

Molecular Structure Analysis

Structure and Data

Icapamespib's molecular structure features a purine base modified with specific functional groups that enhance its binding affinity for epichaperomes. The chemical formula is C₁₃H₁₈N₄O₂S, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms in its structure.

  • Molecular Weight: Approximately 298.37 g/mol
  • Structural Characteristics: The compound's structure allows it to interact selectively with altered conformations of heat shock proteins within epichaperomes .
Chemical Reactions Analysis

Reactions and Technical Details

Icapamespib undergoes several types of chemical reactions that are crucial for its functionality:

  1. Oxidation: This reaction can lead to various oxidized derivatives, which may alter the compound's efficacy.
  2. Reduction: Reduction reactions are employed to modify functional groups on the compound.
  3. Substitution: Substitution reactions are essential for introducing or replacing functional groups on the purine scaffold.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution processes.

Mechanism of Action

Process and Data

Icapamespib operates by selectively inhibiting epichaperomes in diseased neurons. Its mechanism involves:

  • Binding to Heat Shock Protein 90: Icapamespib binds specifically to the altered adenosine triphosphate binding site within epichaperomes.
  • Induction of Protein Degradation: This binding leads to the disassembly of epichaperomes, facilitating the degradation of disease-associated proteins.
  • Target Selectivity: Importantly, Icapamespib does not significantly affect normal cellular functions of heat shock proteins, allowing for targeted therapeutic effects without widespread toxicity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Icapamespib exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates good solubility in organic solvents, which aids in its formulation for pharmacological use.
  • Stability: The compound is stable under standard laboratory conditions but may undergo degradation under extreme conditions (e.g., high temperatures or strong oxidizing agents).

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to assess its purity and structural integrity during synthesis .

Applications

Scientific Uses

Icapamespib has significant potential applications in scientific research and clinical settings:

  • Neurodegenerative Disease Treatment: Its primary application is in targeting neurodegenerative diseases by modulating epichaperome activity.
  • Pharmacokinetic Studies: Ongoing research includes evaluating its pharmacokinetics, safety, and tolerability in human subjects, with promising results indicating well-tolerated profiles at various dosages .
  • Diagnostic Imaging: Icapamespib can be labeled with radionuclides for use in positron emission tomography imaging studies to visualize epichaperome dynamics in vivo .
Epichaperome Biology & Neurodegenerative Disease Pathogenesis

Role of Epichaperome Dysregulation in Protein Homeostasis Collapse

Epichaperomes represent pathological transformations of the cellular chaperone system, emerging under chronic stress conditions such as aging, oxidative damage, or proteotoxic insults. Unlike transient physiological chaperone complexes, epichaperomes are stable scaffolding structures that pathologically rewire protein-protein interaction (PPI) networks. In neurodegenerative environments, they immobilize critical components of the proteostasis network (e.g., HSP90, HSP70, and co-chaperones), leading to a collapse in protein folding capacity and impaired clearance of misfolded proteins [3] [7]. This dysregulation is particularly detrimental in neurons, which exhibit high metabolic demands and susceptibility to proteostatic stress. Studies demonstrate that epichaperomes sequester ubiquitin-proteasome and autophagy machinery components, resulting in the accumulation of neurotoxic aggregates like β-amyloid and hyperphosphorylated tau—hallmarks of Alzheimer’s Disease (AD) and amyotrophic lateral sclerosis (ALS) [1] [4].

Table 1: Functional Dichotomy of Chaperomes vs. Epichaperomes

PropertyPhysiological ChaperomesPathological Epichaperomes
StabilityTransient, dynamic assembliesStable, long-lived scaffolds
PPI Network ImpactMaintain proteostasis flexibilityRigidify dysfunctional interactions
ConsequenceProtein folding/refoldingAggregation of misfolded proteins
Response to StressAdaptive (restores homeostasis)Maladaptive (propagates pathology)

Source: Liu et al. (2020), Trends Pharmacol Sci [3]; Inda et al. (2020), Nat Commun [1]

Epichaperome-Mediated Pathological Protein-Protein Interaction Networks

Epichaperomes act as master regulators of disease-specific PPI networks by creating aberrant interactions between proteins that typically operate in distinct functional modules. Quantitative PPI analyses in neurodegenerative models reveal that >90% of cellular interactions become rewired under chronic stress, with epichaperomes serving as hubs for pathological complex formation [3] [9]. For example, in AD models, epichaperomes force aberrant couplings between tau kinases (e.g., GSK3β) and phosphatases with tau proteins, accelerating tau hyperphosphorylation. Similarly, in ALS, epichaperomes scaffold mutant SOD1 or TDP-43 with Hsp90, blocking their degradation and promoting aggregation [1] [6]. Icapamespib (PU-AD) disrupts these networks by binding conformationally altered HSP90 within epichaperomes, thereby dismantling disease-specific PPIs and restoring normative interactome dynamics [6].

Table 2: Key Pathways Dysregulated by Epichaperome-Mediated PPIs

DiseaseDysregulated PathwayConsequence
Alzheimer’sTau kinase-phosphatase couplingHyperphosphorylated tau aggregation
ALSSOD1/TDP-43 sequestrationCytoplasmic inclusion formation
Parkinson’sα-synuclein-HSC70 mislocalizationLewy body accumulation

Source: Qiu et al. (2021), Front Mol Biosci [10]; Synthesis of Probes study (2024) [9]

Epichaperome Complexes as Molecular Scaffolds in Tauopathies

In tauopathies like AD, epichaperomes nucleate around hyperphosphorylated tau, forming stable complexes that amplify tau misfolding and propagation across neural circuits. Biochemical studies using transgenic mouse models (e.g., M83 mice) show that epichaperomes co-aggregate with tau in hippocampal and cortical neurons, correlating with synaptic dysfunction and cognitive decline [9]. The scaffolding function of epichaperomes physically links tau with kinases (e.g., CK2, PKA) and deubiquitinases, shielding it from degradation. Icapamespib disassembles these scaffolds by competitively inhibiting HSP90’s ATP-binding site in its conformationally altered state, leading to tau degradation and reduced neurofibrillary tangle burden [1] [6]. Novel chemical probes (e.g., PU-TCO) enable single-cell resolution imaging of epichaperome-tau complexes, confirming their spatial association with degenerating neurons [9].

Table 3: Cellular Resolution of Epichaperome-Tau Pathology

Model SystemEpichaperome Detection MethodKey Finding
M83 Transgenic MicePU-TCO click probe + fluorescenceCo-localization with p-tau in hippocampus
AD Patient NeuronsEpichaperomics (dfPPI analysis)40+ tau-interacting proteins scaffolded
In Vitro TauopathyNative-PAGE/Western blotHigh-molecular-weight HSP90-tau complexes

Source: Biomedicines (2024) [9]; JPAD (2022) [4]

Epichaperome-HSP90 Conformational Mutants in Disease Propagation

HSP90 within epichaperomes undergoes a "conformational mutation" driven by disease-specific post-translational modifications (PTMs) such as phosphorylation, acetylation, or oxidation. These PTMs alter HSP90’s ATP-binding pocket, enhancing its affinity for other chaperones/co-chaperones and stabilizing the epichaperome architecture [7] [9]. For instance, phosphorylation at Tyr313 in HSP90β increases its binding to AHA1 (a co-chaperone), accelerating epichaperome assembly in AD brains [7]. Icapamespib exploits this conformational alteration by selectively binding the mutated ATP site with slow dissociation kinetics, sparing physiologically folded HSP90 in healthy cells [6]. This selectivity underpins its therapeutic potential: in glioblastoma models, icapamespib reduced epichaperome-associated client proteins (EGFR, AKT) by >65% without affecting normal HSP90 function [6] [7].

Table 4: HSP90 Conformational Mutations in Neurodegeneration

PTM TypeSite in HSP90Functional Impact
PhosphorylationTyr313Enhanced AHA1 binding; epichaperome stability
AcetylationLys294Disrupted ADP/ATP cycling; client retention
OxidationCys572Oligomerization; loss of refolding activity

Source: Trends Pharmacol Sci (2022) [3]; Nat Rev Mol Cell Biol (2023) [7]

Properties

CAS Number

1000999-96-1

Product Name

Icapamespib

IUPAC Name

9-[2-(2,2-dimethylpropylamino)ethyl]-8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]purin-6-amine

Molecular Formula

C19H23IN6O2S

Molecular Weight

526.4 g/mol

InChI

InChI=1S/C19H23IN6O2S/c1-19(2,3)8-22-4-5-26-17-15(16(21)23-9-24-17)25-18(26)29-14-7-13-12(6-11(14)20)27-10-28-13/h6-7,9,22H,4-5,8,10H2,1-3H3,(H2,21,23,24)

InChI Key

UYODNJZBUUEXPC-UHFFFAOYSA-N

SMILES

CC(C)(C)CNCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N

Canonical SMILES

CC(C)(C)CNCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N

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